Aloin-A

Description

Properties

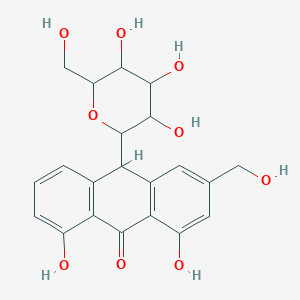

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859643 | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7 | |

| Record name | (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73649-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C; 70 - 80 °C (monohydrate) | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance and Sources of Aloin A in Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin (B1665253) A, a C-glycoside of aloe-emodin (B1665711) anthrone (B1665570), is a prominent bioactive compound found within the latex of numerous Aloe species. Renowned for its potent laxative properties, aloin A is also the subject of extensive research for its diverse pharmacological activities, including anti-inflammatory and potential anticancer effects. This technical guide provides a comprehensive overview of the natural provenance of aloin A, detailing its concentration across various Aloe species. Furthermore, this document outlines the key experimental protocols for the quantification of aloin A and presents diagrams of its biosynthetic and metabolic pathways, alongside relevant pharmacological signaling cascades. This guide is intended to serve as a valuable resource for professionals in pharmacology, natural product chemistry, and drug development.

Introduction

The genus Aloe encompasses a wide array of succulent plant species, with Aloe vera (Aloe barbadensis Miller) being the most commercially recognized. The leaves of these plants are composed of two primary products: the inner gel, which is widely used in cosmetics and as a food supplement, and the bitter yellow latex, or exudate, found in the pericyclic tubules just beneath the outer rind.[1] This latex is a rich source of anthraquinones, with aloin A (also known as barbaloin) and its diastereomer, aloin B (isobarbaloin), being major constituents.[1][2] The concentration of aloin A can vary significantly between different Aloe species and is influenced by factors such as geographical location and environmental conditions.[3] A thorough understanding of the distribution and concentration of aloin A is crucial for the standardization of Aloe-based products and for harnessing its therapeutic potential.

Quantitative Analysis of Aloin A in Aloe Species

The concentration of aloin A varies considerably among different Aloe species and between the different parts of the leaf (latex and gel). The latex is the primary reservoir of aloin A, while the inner gel typically contains significantly lower amounts.[4][5] The following tables summarize the quantitative data on aloin A content from various studies. It is important to note that the data are compiled from different sources, and experimental conditions may vary.

Table 1: Aloin A Content in Various Aloe Species

| Aloe Species | Plant Part | Aloin A Content | Method of Quantification |

| Aloe barbadensis (vera) | Dry Latex | 40.760 - 237.971 mg/g DW[4] | HPLC |

| Aloe barbadensis (vera) | Dry Gel | 3.79 - 7.99 mg/g DW[3] | HPLC-DAD |

| Aloe barbadensis (vera) | Leaf Gels | 0.80 - 0.88 ppm[6] | Not Specified |

| Aloe ferox | Leaf Exudate | 21.3 - 133.4 mg/g[3] | Not Specified |

| Aloe arborescens | Leaves | Contains barbaloin (aloin)[3] | Not Specified |

DW: Dry Weight; ppm: parts per million

Table 2: Aloin A and Aloin B Content in Aloe ferox Leaf Exudate

| Compound | Concentration Range (mg/g) |

| Aloin A | 21.3 - 133.4[3] |

| Aloin B | 18.4 - 149.7[3] |

Experimental Protocols for Aloin A Quantification

The quantification of aloin A in Aloe species is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD).[4][7][8] This method offers high sensitivity, specificity, and accuracy.

Sample Preparation

-

Plant Material Collection: Fresh leaves of the Aloe species of interest are collected. The latex is allowed to exude from the cut leaves and is collected. The inner gel is separated from the outer leaf rind.

-

Drying: Both the collected latex and the inner gel are typically lyophilized (freeze-dried) to obtain a dry powder.[3] This allows for accurate measurement of the dry weight.

-

Extraction:

-

A known amount of the dried powder (latex or gel) is weighed.

-

The powder is extracted with a suitable solvent. Methanol is a commonly used solvent for the extraction of aloin.[9] Phosphate Buffered Saline (PBS) has also been utilized.[4][10]

-

The extraction can be facilitated by methods such as sonication or stirring to ensure maximum recovery of aloin A.[8][11]

-

The resulting extract is filtered, typically through a 0.45 µm syringe filter, to remove any particulate matter before injection into the HPLC system.[3]

-

High-Performance Liquid Chromatography (HPLC) Analysis

-

HPLC System: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV or DAD detector is used.

-

Column: A reversed-phase C18 column is commonly employed for the separation of aloin A.[4][8]

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a small amount of acid, such as acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).[4][12]

-

Detection: Aloin A has characteristic UV absorbance maxima, and detection is typically performed at a wavelength around 254 nm or 354 nm.[4][9]

-

Quantification:

-

A calibration curve is constructed using a certified standard of aloin A at various known concentrations.[3]

-

The peak area of aloin A in the chromatogram of the sample extract is measured.

-

The concentration of aloin A in the sample is determined by comparing its peak area to the calibration curve.[3]

-

Biosynthesis and Metabolism of Aloin A

Biosynthesis of Aloin A

The biosynthesis of aloin A in Aloe species follows the polyketide pathway.[7] The core anthrone structure is synthesized by a type III polyketide synthase (PKS), specifically an octaketide synthase (OKS).[3][7] This enzyme catalyzes the sequential condensation of one acetyl-CoA molecule with seven malonyl-CoA molecules to form a linear octaketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the tricyclic anthrone core. The final step in the biosynthesis of aloin A is the C-glycosylation of the aloe-emodin anthrone intermediate. This reaction is catalyzed by a UDP-glucose-dependent glycosyltransferase, which attaches a glucose molecule to the anthrone core.[4]

Metabolism of Aloin A

Aloin A itself is considered a prodrug. After oral ingestion, it is not significantly absorbed in the upper gastrointestinal tract. In the large intestine, gut microbiota metabolize aloin A into its active form, aloe-emodin. This biotransformation involves the enzymatic cleavage of the C-glycosidic bond, releasing the glucose moiety and forming aloe-emodin anthrone, which is then oxidized to aloe-emodin.[2]

Pharmacological Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of aloin. Several key signaling pathways have been identified as being modulated by aloin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis. Studies have shown that aloin can exert anti-inflammatory effects by inhibiting the MAPK pathway.

Wnt/β-catenin and Notch Signaling Pathways

The Wnt/β-catenin and Notch signaling pathways are fundamental in embryonic development and tissue homeostasis, and their dysregulation is often implicated in cancer. Some studies suggest that aloin can modulate these pathways, which may contribute to its observed effects on cell proliferation and differentiation.

References

- 1. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nii.ac.in [nii.ac.in]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Aloin-A: A Technical Overview

Introduction

Aloin-A, a prominent bioactive anthraquinone (B42736) C-glycoside predominantly found in the latex of Aloe species, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity

This compound has demonstrated notable antiproliferative and pro-apoptotic effects across various cancer cell lines.[3] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3]

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several critical signaling pathways. In melanoma cells, this compound promotes apoptosis by inhibiting the release of High Mobility Group Box 1 (HMGB1), which in turn suppresses the TLR4-ERK signaling pathway, leading to the activation of executioner caspases like caspase-3 and subsequent PARP cleavage.[3] Furthermore, this compound has been shown to inhibit tumor growth and angiogenesis by blocking the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3] This inhibition leads to the downregulation of STAT3-regulated genes involved in proliferation (c-Myc), survival (Bcl-xL), and angiogenesis (VEGF).[3] In breast cancer cells, this compound can induce apoptosis and inhibit topoisomerase IIα protein expression.[4][5] It has also been shown to induce a significant dose-dependent elevation in the S-phase fraction of breast and ovarian tumor cells.[4]

Quantitative Anticancer Data

The cytotoxic effects of this compound and its derivatives have been quantified against various cancer cell lines, with IC50 values indicating their potency.

| Compound | Cancer Cell Line | IC50 (µM) | Observed Effects | Reference(s) |

| Aloin (B1665253) | P388 (Leukemia) | - | 63% growth inhibition at 20 mg/kg in vivo | [3] |

| Aloin | Jurkat (T-cell leukemia) | - | Dose-dependent apoptosis | [3] |

| Aloin | A375 (Melanoma) | ~100-200 | Significant apoptosis | [3] |

| Aloin | MCF-7 (Breast Cancer) | >150 | - | [3] |

| Aloin | MDA-MB-231 (Breast Cancer) | >150 | - | [3] |

| Aloin | SKBR-3 (Breast Cancer) | 150 µg/ml (IC50) | Mild downregulation of Topo IIα | [5] |

| Aloin | T47D and MDA-MB231 (Breast Cancer) | - | Time- and dose-dependent growth inhibition | [6] |

| Aloe-emodin derivative (6e) | MDA-MB-231 (Breast Cancer) | 0.99 | - | [3] |

| Aloe-emodin derivative (6b) | MDA-MB-231 (Breast Cancer) | 1.32 | - | [3] |

| Aloe-emodin derivative (6b) | MCF-7 (Breast Cancer) | 1.6 | - | [3] |

| Aloe-emodin derivative (6e) | MCF-7 (Breast Cancer) | 2.68 | - | [3] |

Experimental Protocols for Anticancer Activity Assessment

Cell Viability Assay (MTT Assay):

-

Cell Plating: Seed cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 12 hours.[7]

-

Treatment: Treat the cells with various concentrations of this compound for 48 and 72 hours.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating the production of pro-inflammatory mediators and cytokines.[8][9]

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of several key pro-inflammatory signaling pathways. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the nuclear translocation of the p65 subunit.[3][9] this compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[3][10] Specifically, it has been shown to suppress the activation of the JAK1-STAT1/3 signaling pathway and inhibit the nuclear translocation of STAT1/3.[10][11] In the context of intervertebral disc degeneration, Aloin has been found to reverse TNF-α-induced unbalanced matrix metabolism and apoptosis of nucleus pulposus cells via the TAK1/NF-κB/NLRP3 axis.[12]

Quantitative Anti-inflammatory Data

This compound and its derivatives have demonstrated the ability to inhibit the production of key inflammatory mediators.

| Compound | Cell Line/Model | Mediator Inhibited | IC50 / % Inhibition | Reference(s) |

| Aloin | RAW264.7 macrophages | NO production | Suppression at 5–40 μM | [13] |

| Aloin | RAW264.7 macrophages | TNF-α, IL-1β, IL-6 release | Dose-dependent inhibition (100-200 µg/ml) | [10][11] |

| Aloe-emodin | RAW264.7 macrophages | NO production | Dose-dependent inhibition at 5–40 μM | [13] |

| Aloe-emodin | RAW264.7 macrophages | PGE₂ production | Suppression at 40 μM | [13] |

Experimental Protocols for Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cell Culture and Treatment: Culture RAW264.7 macrophages and stimulate with lipopolysaccharide (LPS) in the presence or absence of various concentrations of this compound.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined using a standard curve of sodium nitrite.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through radical scavenging mechanisms.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various assays, with lower IC50 values indicating higher antioxidant activity.

| Assay | Compound/Extract | IC50 (µg/mL) | Reference(s) |

| DPPH | Aloin-rich ethyl acetate (B1210297) extract (ultrasonic) | 35.45 | [7] |

| ABTS | Aloin | Dose-dependent reduction in ROS | [14] |

| DPPH | Aloin | Dose-dependent reduction in ROS | [14] |

Experimental Protocols for Antioxidant Activity Assessment

DPPH Radical Scavenging Assay:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of this compound.

-

Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of the this compound solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[15][16]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is determined by its minimum inhibitory concentration (MIC) and the zone of inhibition in diffusion assays.

| Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) at 20 mg/mL | Reference(s) |

| Pseudomonas aeruginosa | 2.5 - 5.0 | 15.9 ± 0.2 | [15] |

| Escherichia coli | 2.5 - 5.0 | 14.0 ± 1.4 | [15] |

| Klebsiella pneumoniae | 2.5 - 5.0 | 13.5 ± 0.7 | [15] |

| Staphylococcus aureus | 2.5 - 5.0 | 13.5 ± 0.7 | [15] |

| Candida albicans | 2.5 - 5.0 | 12.5 ± 0.3 | [15] |

| Trichophyton flavus | 2.5 - 5.0 | 12.3 ± 0.0 | [15] |

Experimental Protocols for Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Other Biological Activities

Beyond the core activities detailed above, this compound has been implicated in several other physiological processes:

-

Wound Healing: this compound can promote wound healing by increasing fibroblast proliferation and angiogenesis.[17]

-

Photoprotective Effects: It protects against UVB-induced apoptosis in HaCaT cells by modulating signaling pathways such as PI3K-Akt, p53, and TGF-β, and by reducing intracellular reactive oxygen species.[14]

-

Neuroprotective Effects: While not a direct inhibitor of Aβ amyloid aggregation, this compound's neuroprotective effects may be attributed to its antioxidant properties.[18]

This compound is a versatile natural compound with a broad spectrum of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its ability to modulate multiple signaling pathways underscores its potential as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. The potential health benefits of aloin from genus Aloe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. greenmedinfo.com [greenmedinfo.com]

- 6. Autophagy in antitumor activity of aloin for breast cancer cells compared with doxorubicin | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]

- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 8. ingredients-lonier.com [ingredients-lonier.com]

- 9. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aloin suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of anti-infective potencies of formulated aloin A ointment and aloin A isolated from Aloe barbadensis Miller - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biomedres.us [biomedres.us]

- 17. jurnalhafasy.com [jurnalhafasy.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Aloin A

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aloin (B1665253), a naturally occurring anthraquinone (B42736) C-glycoside, is the primary active constituent found in the latex of various Aloe species.[1][2] It exists as a mixture of two diastereomers: Aloin A (also known as barbaloin) and Aloin B (isobarbaloin).[1][2] Aloin A is the more abundant and studied of the two. Renowned for its laxative properties, recent research has revealed a broader pharmacological profile for Aloin A, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities, making it a compound of significant interest in drug discovery and development.[1][3][4]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Aloin A, details common experimental protocols for its characterization, and visualizes key biological pathways it modulates.

Core Physical and Chemical Properties

Aloin A is a lemon-yellow crystalline powder with a bitter taste.[5][6][7] It is known to be light-sensitive and incompatible with strong bases and oxidizing agents.[5][8] Its stability in aqueous solutions is limited, with recommendations against storing aqueous solutions for more than a day.[2][9]

Quantitative Physicochemical Data

The key physicochemical parameters for Aloin A are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (10S)-10-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | [2] |

| CAS Name | 10-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | [5] |

| Molecular Formula | C₂₁H₂₂O₉ | [5][7] |

| Molecular Weight | 418.39 g/mol | [5][10] |

| Melting Point | 148-149 °C (Anhydrous) | [2][5][11] |

| 70-80 °C (Monohydrate) | [2][5][11] | |

| logP (o/w) | 0.944 (Estimated) | [12] |

| pKa₁ | 9.6 ± 0.6 | [13] |

| pKa₂ | 12.6 ± 0.8 | [13] |

| UV/Vis λmax | 245, 261, 269, 297, 361 nm | [9] |

Solubility Profile

The solubility of Aloin A is a critical factor for its extraction, formulation, and biological testing. It is highly soluble in pyridine (B92270) and moderately soluble in polar organic solvents, with limited solubility in water and non-polar solvents.[5][14]

| Solvent | Solubility (at 18-25°C) | Reference |

| Pyridine | 57% (w/v) | [5][14] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | [9][14] |

| Dimethylformamide (DMF) | ~30 mg/mL | [9][14] |

| Glacial Acetic Acid | 7.3% (w/v) | [5][14] |

| Methanol | 5.4% (w/v) | [5][14] |

| Acetone | 3.2% (w/v) | [5][14] |

| Ethanol (B145695) | 1.9% (w/v) | [5][14] |

| Water | 1.8% (w/v); ~8.3 mg/mL | [5][6][12] |

| Propanol | 1.6% (w/v) | [5][14] |

| Ethyl Acetate | 0.78% (w/v) | [5][14] |

| Isopropanol | 0.27% (w/v) | [5][14] |

| Chloroform | Very slightly soluble | [5][6] |

| Ether | Very slightly soluble | [5][6] |

Experimental Protocols for Characterization

Accurate characterization of Aloin A is essential for quality control and research purposes. The following sections detail standard methodologies for its extraction, purification, and analysis.

Extraction and Purification

Aloin A is typically extracted from the bitter yellow latex found just beneath the rind of Aloe vera leaves.[2][6]

Methodology:

-

Latex Collection: The leaves of the Aloe plant are cut, and the yellow latex that exudes is collected.[15]

-

Drying: The collected latex is dried to a powder. This can be achieved through methods like spray-drying or incubation at 40°C.[6][16]

-

Solvent Extraction: The dried powder is extracted with a suitable solvent. Methanol or higher alcohols are commonly used.[6][15] For further purification, a sequence of solvents can be used, such as an initial wash with n-hexane to remove non-polar compounds, followed by extraction with ethyl acetate.[15]

-

Concentration: The solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[15]

-

Purification/Crystallization: The crude aloin is purified by recrystallization from an alcohol, such as ethanol or isobutanol, to obtain yellow crystals of Aloin A.[8][15][17]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the most common and reliable method for the quantification of Aloin A and B.[18][19]

Methodology:

-

Standard & Sample Preparation: Prepare a stock solution of Aloin A standard in methanol. For analysis, dilute the stock solution and samples (e.g., extracts or finished products) with the mobile phase.[20] Solid samples may require initial extraction via sonication in an appropriate solvent.[18]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[18][21]

-

Mobile Phase: An isocratic or gradient elution using a mixture of water (often acidified) and a polar organic solvent like acetonitrile (B52724) or methanol. A common ratio is Water:Acetonitrile (78:22).[20]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[20]

-

Detection: UV detection is performed at a wavelength where aloin shows strong absorbance, such as 220 nm or 355 nm.[20][22]

-

Injection Volume: 20 µL.[20]

-

-

Quantification: A calibration curve is generated using the standard solutions of known concentrations. The concentration of Aloin A in the sample is then determined by comparing its peak area to the calibration curve.[18]

Spectroscopic Characterization

-

UV-Visible Spectroscopy: UV-Vis spectroscopy can be used for the quantitative determination of aloin.[23] A standard protocol involves preparing a calibration curve from standard solutions and measuring the absorbance of the sample at one of its absorption maxima (λmax), such as 360 nm.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of Aloin A's identity and conformation.[24][25] Spectra are typically recorded in deuterated solvents like DMSO-d₆.[22][24]

-

Mass Spectrometry (MS): Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are used for highly sensitive and selective quantification of Aloin A, especially in complex matrices.[21][26] This method is also crucial for studying its metabolism.[26]

Signaling Pathways Modulated by Aloin A

Aloin A exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways, particularly those involved in inflammation and apoptosis.

Inhibition of Pro-inflammatory Pathways

Aloin A demonstrates significant anti-inflammatory properties by inhibiting key signaling cascades.[27][28] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[1][4][29] The inhibition of the NF-κB pathway, a central regulator of inflammation, is a primary mechanism. Aloin A can prevent the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[1][29]

References

- 1. benchchem.com [benchchem.com]

- 2. Aloin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Effect and Mechanism of Aloin in Ameliorating Chronic Prostatitis/Chronic Pelvic Pain Syndrome: Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aloin [drugfuture.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Aloin | 1415-73-2 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Aloin | C21H22O9 | CID 9866696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for Aloin (HMDB0035219) [hmdb.ca]

- 12. aloin, 1415-73-2 [thegoodscentscompany.com]

- 13. fig.if.usp.br [fig.if.usp.br]

- 14. benchchem.com [benchchem.com]

- 15. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 16. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 17. WO2000066601A1 - Method for preparing aloin by extraction - Google Patents [patents.google.com]

- 18. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. phmethods.net [phmethods.net]

- 20. Quantitative Detection of Aloin and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]

- 21. Simultaneous determination of aloin A and aloe emodin in products containing Aloe vera by ultra-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UV Spectroscopic Determination of Aloin in Aloe vera (A. vera) Samples Based on Chemometric Data Processing | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Characterization of the metabolism of aloin A/B and aloesin in rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. The Intervention and Mechanism of Action for Aloin against Subchronic Aflatoxin B1 Induced Hepatic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the C-glycoside Chemical Structure of Aloin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin (B1665253), a naturally occurring anthraquinone (B42736), is the primary active constituent found in the latex of at least 68 species of the Aloe genus.[1][2] It exists as a mixture of two diastereomers: Aloin A (also known as barbaloin) and Aloin B (isobarbaloin).[2][3] Aloin A is an anthrone (B1665570) C-glycoside, meaning its core anthraquinone skeleton is modified by the addition of a sugar molecule.[4][5] This C-glycosidic linkage is fundamental to its chemical properties and biological activities, which include laxative, anti-inflammatory, and anticancer effects.[3][6][7] This guide provides a detailed examination of the C-glycoside chemical structure of Aloin A, presenting key quantitative data, experimental protocols for its study, and visualizations of its structure and related biological pathways.

The C-Glycoside Structure of Aloin A

Aloin A is chemically designated as 10-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone.[3][8] Its structure is composed of two main parts: a tricyclic aromatic anthrone aglycone (aloe-emodin anthrone) and a glucose sugar moiety.[8]

The defining feature of Aloin A is the carbon-carbon (C-C) bond that directly links the anomeric carbon (C-1') of the β-D-glucopyranosyl ring to a carbon atom (C-10) of the central anthrone ring.[9] This C-glycosidic bond is notably resistant to enzymatic cleavage compared to more common O-glycosidic bonds, which contributes to the compound's stability and bioavailability.

The absolute configuration and conformation of Aloin A have been elucidated using 1H NMR spectroscopy, particularly through the analysis of shielding/deshielding effects and Nuclear Overhauser Effect (NOE) associations.[9][10] The glucose moiety is attached at the C-10 position of the aloe-emodin (B1665711) anthrone.[8]

Caption: Logical relationship of the core components of the Aloin A molecule.

Physicochemical and Spectroscopic Data

The structural characteristics of Aloin A give rise to specific physicochemical and spectroscopic properties. This data is crucial for its identification, characterization, and quantification in various matrices.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H22O9 | [11][12] |

| Molecular Weight | 418.39 g/mol | [8][11] |

| Appearance | Lemon-yellow crystals | [8] |

| Melting Point | 148-149 °C (Anhydrous) | [8] |

| 70-80 °C (Monohydrate) | [8] | |

| Solubility (at 18°C) | Water: 1.8% | [8] |

| Ethanol: 1.9% | [8] | |

| Pyridine: 57% | [8] | |

| DMSO: ≥ 27 mg/mL | [13] | |

| Storage | Store at 2-8°C, protect from light | [11][14] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and quantification of Aloin A.

| Technique | Key Observations | Reference |

| UV-Visible Spectroscopy | Absorption peaks around 280 nm, 330 nm, and 425 nm in acetone (B3395972) extracts. | [15] |

| Infrared (IR) Spectroscopy | Used for the characterization of functional groups. | [6][16] |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR are critical for confirming the C-glycosidic linkage and determining the stereochemistry. | [9][10] |

| Mass Spectrometry (MS) | Used to confirm the molecular weight and fragmentation pattern. | [6] |

Experimental Protocols

Isolation and Purification of Aloin A

Aloin A is typically isolated from the leaf exudates of Aloe species. High-Speed Counter-Current Chromatography (HSCCC) is an effective method for separating the diastereomers Aloin A and Aloin B.

Methodology: HSCCC Separation [17]

-

Sample Preparation: Dried aloe leaf exudates are extracted.

-

Pre-separation: The crude extract is first subjected to silica (B1680970) gel chromatography as a preliminary purification step.

-

HSCCC System: A two-phase solvent system is selected. A common system is composed of chloroform-methanol-water (4:2:3 v/v/v).

-

Separation: The pre-purified fraction is injected into the equilibrated HSCCC column. The apparatus is run at a specific rotational speed and flow rate until the isomers are eluted and collected by a fraction collector.

-

Analysis: Fractions are analyzed by HPLC to identify those containing pure Aloin A.

-

Yield: This method can yield Aloin A with a purity of over 98%.[17]

Caption: Experimental workflow for the isolation and purification of Aloin A.

Structural Elucidation by Spectroscopy

The unambiguous identification of Aloin A requires a combination of spectroscopic techniques.

Methodology: Spectroscopic Analysis [6][9]

-

UV-Vis Spectroscopy: Dissolve a known concentration of the purified compound in a suitable solvent (e.g., methanol) and record the spectrum from 190-400 nm to observe characteristic absorption maxima.[18]

-

FT-IR Spectroscopy: Prepare a sample (e.g., as a KBr pellet) and record the infrared spectrum to identify key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings (C=C).

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). Acquire 1D (1H, 13C) and 2D (e.g., COSY, HMBC, NOESY) NMR spectra. The NOESY (or GOESY) experiment is particularly crucial for confirming the spatial proximity of protons and thus the stereochemistry at the C-10 position.[17]

-

Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HR-MS) to obtain an accurate mass measurement, confirming the elemental composition.[6]

Biological Activity and Signaling Pathways

Aloin A exerts its biological effects by modulating multiple cellular signaling pathways. Its anti-inflammatory and anticancer activities are of significant interest to drug development professionals.

Anti-inflammatory Signaling

Aloin A has been shown to exhibit potent anti-inflammatory properties by inhibiting key pro-inflammatory pathways.[3] One of the central mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[3] By preventing the activation and nuclear translocation of NF-κB, Aloin A suppresses the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-1β.[3][19]

Anticancer Signaling

In the context of cancer, Aloin A can induce apoptosis (programmed cell death) and inhibit tumor growth.[3] One mechanism involves the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[3] Additionally, in melanoma cells, aloin promotes apoptosis by inhibiting the HMGB1/TLR4/ERK signaling pathway.[3]

Caption: Key signaling pathways modulated by Aloin A.

Conclusion

Aloin A possesses a unique and stable C-glycoside structure that is central to its chemical identity and diverse biological functions. A thorough understanding of its stereochemistry, physicochemical properties, and mechanisms of action is essential for its development as a potential therapeutic agent. The experimental protocols and data presented in this guide provide a foundational resource for researchers engaged in the isolation, characterization, and application of this important natural product.

References

- 1. Aloin | C21H22O9 | CID 9866696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aloin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aloin, 1415-73-2 [thegoodscentscompany.com]

- 6. Synthesis and biological activity of aloin derivatives. [researchspace.ukzn.ac.za]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Aloin [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. scilit.com [scilit.com]

- 11. Aloin A | 1415-73-2 | MA76226 | Biosynth [biosynth.com]

- 12. Aloin | 8015-61-0 | IAA01561 | Biosynth [biosynth.com]

- 13. Aloin A | CAS:1415-73-2 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Aloin | 1415-73-2 [chemicalbook.com]

- 15. updatepublishing.com [updatepublishing.com]

- 16. [Structural characterization and spectroscopic analysis of the aloin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

A Historical Perspective on the Discovery of Aloin A in Medicinal Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aloe has a rich history in traditional medicine, with records of its use dating back thousands of years in various cultures for its therapeutic properties. The yellow, bitter latex found just beneath the leaf rind has been of particular interest for its potent physiological effects. Central to these effects is the compound Aloin (B1665253) A, a C-glycoside of aloe-emodin (B1665711) anthrone. This technical guide provides a comprehensive historical perspective on the discovery of Aloin A, tracing its journey from a component of traditional remedies to a defined chemical entity. We will delve into the key scientific milestones, the researchers who paved the way, the experimental protocols of the era, and the early quantitative data that laid the foundation for our modern understanding of this important bioactive molecule.

The Dawn of Discovery: From Ancient Use to Chemical Isolation

The medicinal use of Aloe species is well-documented in ancient civilizations, including those of Egypt, Greece, Rome, and China, where it was primarily used for its laxative and wound-healing properties.[1] However, the scientific investigation into the chemical constituents responsible for these effects did not begin until the 19th century, a period of significant advancement in the field of phytochemistry.

The journey to pinpointing the active compounds in Aloe latex was a gradual process. Early chemists and pharmacists knew that the dried latex, known as "aloes," was a powerful purgative, but the specific substance responsible remained elusive.

Key Milestones in the Discovery of Aloin

The mid-19th century marked a turning point in the scientific understanding of Aloe's chemical composition. The key breakthroughs in the isolation and initial characterization of what we now know as aloin are outlined below:

| Year | Researchers | Key Contribution |

| 1851 | Smith and Stenhouse | First to isolate a crystalline substance from Barbados aloes, which they named "aloin." |

| Late 1800s | Various Researchers | Further examination and characterization of the isolated "aloin." |

| 1905 | Jowett and Potter | Described a crystalline substance from aloes which they called "barbaloin" (now known to be aloin). They also incorrectly proposed its empirical formula. |

| 1907 | E. Léger | Investigated a substance he termed "β-barbaloin," which was likely a mixture of Aloin A and its diastereomer, Aloin B (isobarbaloin). |

These pioneering efforts, while at times containing inaccuracies, were instrumental in establishing aloin as a distinct chemical entity and set the stage for more detailed structural elucidation in the 20th century.

Early Experimental Protocols for Aloin Isolation

General 19th-Century Protocol for Aloin Isolation

The following is a generalized protocol based on the techniques available and described in the literature of the era:

Objective: To isolate the crystalline active principle from the dried latex of Aloe species.

Materials:

-

Dried Aloe latex (e.g., from Aloe barbadensis)

-

Boiling water

-

Sulfuric acid (dilute)

-

Ammonia (B1221849) solution

-

Ethanol (for recrystallization)

-

Filter paper

Methodology:

-

Extraction: A known quantity of powdered Aloe latex was dissolved in a large volume of boiling water with stirring. This process aimed to extract the water-soluble components, including the glycosidic aloin.

-

Precipitation of Resinous Matter: The aqueous extract was then acidified, typically with dilute sulfuric acid. This step was crucial for precipitating the resinous, non-active materials, which were then removed by filtration.

-

Neutralization and Crystallization: The acidic filtrate was carefully neutralized with ammonia solution. This change in pH would reduce the solubility of aloin, and upon standing for several hours, crude aloin would crystallize out of the solution.

-

Recrystallization and Purification: The initial crystals were collected and further purified by recrystallization. This involved dissolving the crude aloin in a minimal amount of a suitable solvent, such as 50% ethanol, and allowing it to recrystallize, yielding a purer product.

This multi-step process, centered on differential solubility and crystallization, was a common strategy in 19th-century natural product chemistry for isolating crystalline compounds from complex plant matrices.

Historical Quantitative Data

| Aloe Source | Reported Aloin Yield (Early 20th Century Estimates) |

| Aloe barbadensis (Barbados Aloes) | 5-10% of the dried latex |

| Aloe ferox (Cape Aloes) | 10-15% of the dried latex |

| Aloe perryi (Socotrine Aloes) | 7-12% of the dried latex |

It is important to note that these values are approximate and were likely determined by gravimetric methods after isolation, without the benefit of modern chromatographic techniques for assessing purity. The term "aloin" in these historical contexts likely referred to a mixture of Aloin A and Aloin B.

Visualizing the Historical Discovery and Early Understanding

To better illustrate the historical progression and the relationships between the key compounds as they were understood in the early 20th century, the following diagrams are provided.

Caption: A timeline illustrating the key milestones in the historical discovery of Aloin.

Caption: Conceptual relationship of Aloin A, Aloin B, and Aloe-emodin as understood in the early 20th century.

Caption: A generalized workflow for the isolation of Aloin in the 19th century.

Conclusion

The discovery of Aloin A was a pivotal moment in the scientific understanding of the medicinal properties of Aloe species. The work of pioneering 19th and early 20th-century chemists, through meticulous, albeit technologically limited, experimental work, successfully isolated and began to characterize this potent bioactive compound. Their efforts transformed a key component of traditional herbal remedies into a tangible chemical substance, paving the way for future pharmacological and clinical research. This historical perspective not only highlights the ingenuity of these early scientists but also underscores the enduring importance of natural products in the development of modern therapeutics. The journey from the raw latex of the Aloe plant to the purified crystals of aloin is a testament to the evolution of phytochemical research.

References

In-Vitro Cytotoxic Profile of Aloin A: A Technical Guide for Researchers

An In-depth Examination of the Anti-Cancer Potential of Aloin A on Various Cell Lines

Introduction

Aloin A, a natural anthraquinone (B42736) glycoside isolated from the Aloe plant, has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its anti-cancer activities.[1][2] This technical guide provides a comprehensive overview of the preliminary in-vitro cytotoxic studies of Aloin A, tailored for researchers, scientists, and drug development professionals. It delves into the compound's effects on various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Aloin A has been shown to inhibit tumor angiogenesis and growth by blocking the activation of STAT3, a protein involved in cell growth and survival.[3] Furthermore, numerous studies have demonstrated its ability to induce cell cycle arrest and apoptotic cell death in a variety of human cancer cell lines, suggesting its promise as a therapeutic agent.[1][3] The cytotoxic effects of Aloin A are multifaceted, involving the modulation of several key signaling pathways, induction of apoptosis, and arrest of the cell cycle.

Data Presentation: Cytotoxic Effects of Aloin A on Cancer Cell Lines

The cytotoxic potential of Aloin A has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of treatment. The following tables summarize the reported IC50 values and other key cytotoxic parameters.

| Cell Line | Cancer Type | IC50 Value | Assay | Reference |

| MCF-7 | Breast Cancer | 60 µg/mL | MTT, Clonogenic | [4][5] |

| SK-BR-3 | Breast Cancer | 150 µg/mL (MTT), 80 µg/mL (Clonogenic) | MTT, Clonogenic | [4][5] |

| SH-SY5Y | Neuroblastoma | 213 ± 33.3 µM | Dose-response | [3] |

| HeLa | Cervical Cancer | 97 µM | Antiproliferative | [6] |

| HGC-27 | Gastric Cancer | Concentration-dependent inhibition (100-400 µg/mL) | Cell viability | [7][8] |

| BGC-823 | Gastric Cancer | Concentration-dependent inhibition (100-400 µg/mL) | Cell viability | [8] |

| A375 | Melanoma | Significant cytotoxicity at 100 µM | Cell viability | [9] |

Mechanisms of Aloin A-Induced Cytotoxicity

Aloin A exerts its cytotoxic effects through several interconnected mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which Aloin A eliminates cancer cells. Studies have shown that Aloin A treatment leads to characteristic morphological and biochemical changes associated with apoptosis. For instance, in human gastric cancer HGC-27 cells, Aloin A treatment resulted in nuclear condensation and a dose-dependent increase in the apoptotic rate.[7] Specifically, the apoptotic rate increased from 2.83% in the control group to 7.73%, 14.49%, and 23.04% after treatment with 100, 200, and 400 µg/mL of Aloin A, respectively.[7]

This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Aloin A treatment has been shown to increase the expression of pro-apoptotic proteins like cleaved PARP and cleaved caspase-3, while decreasing the expression of the anti-apoptotic protein BCL-2 in human melanoma cells (A375).[9] The induction of apoptosis by Aloin A appears to be a common mechanism across various cancer cell types, including breast and gastric cancer cells.[4][7]

Cell Cycle Arrest

In addition to inducing apoptosis, Aloin A can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. In Jurkat T cells, treatment with Aloin A resulted in a block at the G2/M phase of the cell cycle.[10] Similarly, in HeLaS3 cells, Aloin A caused cell cycle arrest in the S phase.[6] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. In MCF-7 breast cancer cells, higher concentrations of Aloin A led to a reduction in the proportion of cells undergoing mitosis, which was associated with the downregulation of cyclin B1 protein expression.[4]

Experimental Protocols

Standardized protocols are crucial for the reproducibility of in-vitro studies. This section provides detailed methodologies for key experiments used to assess the cytotoxic effects of Aloin A.

Preparation of Aloin A Stock and Working Solutions

Aloin A is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[11]

-

Stock Solution Preparation (100 mM in DMSO):

-

Accurately weigh 41.84 mg of Aloin A powder.

-

Dissolve the powder in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary.

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[11]

-

-

Working Solution Preparation:

-

Prepare fresh working solutions for each experiment by diluting the 100 mM stock solution in complete cell culture medium.

-

Perform serial dilutions to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

-

Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.[11]

-

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11][12]

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Treatment:

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of Aloin A.

-

Include untreated cells as a negative control and a vehicle control with the highest concentration of DMSO used.[11]

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.[11] Dilute this stock 1:10 in serum-free medium.[11]

-

Remove the treatment medium and add 100 µL of the diluted MTT solution to each well.[11]

-

Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]

-

Mix thoroughly to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution.

-

Cell Preparation:

-

Culture cells in 6-well plates and treat with different concentrations of Aloin A for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

-

-

Cell Cycle Analysis:

-

Fix the harvested cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark and analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualization of Signaling Pathways and Experimental Workflows

Aloin A's cytotoxic effects are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflow for assessing cytotoxicity.

Figure 1: Key signaling pathways modulated by Aloin A in cancer cells.

Aloin A influences multiple signaling cascades to exert its cytotoxic effects. It has been shown to inhibit the pro-survival PI3K/Akt/mTOR and NF-κB pathways.[8][14] In the MAPK pathway, Aloin A can activate the pro-apoptotic p38 and JNK pathways while inhibiting the pro-survival ERK pathway in gastric cancer cells.[15] Furthermore, Aloin A promotes the intrinsic pathway of apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[16][17]

Figure 2: Experimental workflow for the MTT cell viability assay.

The MTT assay is a fundamental technique for assessing the cytotoxic effects of compounds like Aloin A. The workflow begins with seeding cells, followed by treatment with the compound. The subsequent addition of MTT reagent allows viable cells to produce formazan crystals, which are then solubilized for spectrophotometric quantification.[11]

Conclusion

The preliminary in-vitro data strongly suggest that Aloin A possesses significant cytotoxic activity against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of key cancer-related signaling pathways, underscores its potential as a novel anti-cancer agent. This technical guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic applications of Aloin A. Future studies should focus on elucidating the precise molecular targets of Aloin A, its efficacy in in-vivo models, and its potential for combination therapies to enhance its anti-cancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of a natural anthraquinone (Aloin) against human breast cancer cell lines with and without ErbB-2: topoisomerase IIalpha coamplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. greenmedinfo.com [greenmedinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Aloin promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aloin induces apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchhub.com [researchhub.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [Aloin induces apoptosis via regulating the activation of MAPKs signaling pathway in human gastric cancer cells in vitro] [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. spandidos-publications.com [spandidos-publications.com]

Quantification of Aloin A concentration in different Aloe vera varieties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe vera (L.) Burm. f., a succulent plant species belonging to the genus Aloe, has been utilized for centuries in traditional medicine and is a common ingredient in modern pharmaceutical, cosmetic, and food products.[1] The therapeutic properties of Aloe vera are attributed to its complex chemical composition, which includes polysaccharides, vitamins, enzymes, and phenolic compounds.[2] Among the most well-characterized and biologically active of these phenolic compounds is aloin (B1665253), an anthraquinone (B42736) C-glycoside.[3]

Aloin exists as a mixture of two diastereomers, Aloin A (also known as barbaloin) and Aloin B (isobarbaloin).[4] It is primarily found in the bitter yellow latex of the aloe leaf, located just beneath the outer rind.[5][6] Aloin is particularly known for its potent laxative effects, which are mediated by its conversion to the active metabolite aloe-emodin (B1665711) by the gut microbiota.[7][8] Beyond its laxative properties, emerging research has highlighted a broader spectrum of pharmacological activities for aloin, including anti-inflammatory, antimicrobial, antioxidant, and potential anticancer effects.[4][9]

The concentration of Aloin A can vary significantly among different Aloe species and even within the same species due to factors such as geographical location, growing conditions, and the part of the plant being analyzed (e.g., latex versus gel).[7][10][11] This variability underscores the critical need for accurate and reliable quantification of Aloin A for quality control in commercial products and for advancing pharmacological research. This technical guide provides an in-depth overview of the methodologies for quantifying Aloin A in different Aloe vera varieties, presents a summary of reported concentrations, and visualizes key experimental and biological pathways.

Quantitative Data on Aloin A Concentration

The concentration of Aloin A in Aloe species is highly variable. The following table summarizes quantitative data from various studies, highlighting the differences between species and plant parts. It is important to note that direct comparison between studies may be challenging due to variations in analytical methods, sample preparation, and environmental factors affecting the plants.

| Aloe Species | Plant Part | Aloin A Concentration | Method of Quantification |

| Aloe barbadensis (vera) | Dry Latex | 40.760 - 237.971 mg/g DW | HPLC |

| Aloe barbadensis (vera) | Dry Gel | 3.79 - 7.99 mg/g DW | HPLC-DAD |

| Aloe barbadensis (vera) | Leaf Gels | 0.80 - 0.88 ppm | Not Specified |

| Aloe ferox | Leaf Exudate | 21.3 - 133.4 mg/g | Not Specified |

| Aloe barbadensis Miller | Leaf Gels | IC-112517: 0.88 ppm (highest) | Not Specified |

| IC-112512: 0.80 ppm (lowest) | |||

| Aloe vera L. var. chinensis (Haw.) Berger & Aloe barbadensis Miller | Leaves | 31,911 - 61,160 µg/g | RP-HPLC |

DW: Dry Weight; ppm: parts per million

Experimental Protocols for Aloin A Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of Aloin A in Aloe vera.[5][12] The following sections detail a typical experimental protocol based on published methods.[10][11][13]

Sample Preparation

The preparation of the sample is a critical step to ensure accurate quantification. Different protocols are used for the leaf latex and the inner leaf gel.

-

Latex Samples:

-

Collect the yellow latex that exudes from the cut leaf.

-

The latex can be air-dried or lyophilized (freeze-dried) to obtain a powder.

-

Accurately weigh a known amount of the dried latex.

-

Dissolve the latex in a suitable solvent, such as methanol (B129727) or a phosphate-buffered saline (pH 3).[10][11]

-

Use sonication to ensure complete dissolution.[13]

-

Filter the resulting solution through a 0.45 µm syringe filter prior to HPLC analysis.[7]

-

-

Gel Samples:

-

Separate the inner parenchymatous gel from the outer leaf rind.

-

Homogenize the gel.

-

Lyophilize the homogenized gel to a powder.

-

Extract a known weight of the dried gel powder with a solvent (e.g., methanol).

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[7]

-

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is essential for the accurate separation and quantification of Aloin A.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.

-

Column: A reversed-phase C18 column is typically used for the separation. For example, a Zorbax Eclipse AAA column (4.6 × 150 mm).[10][11]

-

Mobile Phase: The mobile phase often consists of a gradient or isocratic mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol.[10][11][12]

-

Flow Rate: A typical flow rate is around 0.9 to 1.0 mL/min.[10][11]

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[10][11]

-

Detection: UV detection is performed at a wavelength where aloin exhibits maximum absorbance, which is around 354-360 nm.

-

Quantification:

-

Prepare a series of standard solutions of Aloin A with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. The calibration curve should have a high coefficient of determination (r²) of ≥ 0.999.[13]

-

Inject the prepared sample solutions.

-

Determine the concentration of Aloin A in the samples by comparing their peak areas to the calibration curve.

-

The limit of detection (LOD) and limit of quantification (LOQ) for Aloin A using HPLC are typically in the range of 0.092 µg/mL and 0.23 µg/mL, respectively.[13]

Visualization of Workflows and Pathways

Experimental Workflow for Aloin A Quantification

The following diagram illustrates the general workflow for the quantification of Aloin A from Aloe vera samples.

Caption: Experimental workflow for Aloin A quantification.

Simplified Metabolic Pathway of Aloin

Aloin itself is a prodrug. Its laxative effect is exerted after it is metabolized by the gut microbiota into the active compound, aloe-emodin.

Caption: Simplified metabolic pathway of aloin.

Aloin and Cellular Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the broader pharmacological effects of aloin. It has been shown to modulate key signaling pathways involved in inflammation.

Caption: Aloin's interaction with cellular signaling pathways.

Conclusion

The accurate quantification of Aloin A is paramount for the standardization and quality control of Aloe vera products, as well as for advancing our understanding of its pharmacological properties. HPLC stands out as the gold-standard analytical technique for this purpose, offering high sensitivity and reproducibility. The significant variability in Aloin A content across different Aloe species and plant parts highlights the importance of careful selection and characterization of raw materials for both commercial and research applications. Further research into the biosynthetic pathways of aloin and its complex interactions with cellular signaling pathways will continue to unveil the full therapeutic potential of this remarkable natural compound.

References

- 1. Aloe vera - Wikipedia [en.wikipedia.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. academic.oup.com [academic.oup.com]

- 4. benchchem.com [benchchem.com]

- 5. phmethods.net [phmethods.net]

- 6. phmethods.net [phmethods.net]

- 7. benchchem.com [benchchem.com]

- 8. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect and Mechanism of Aloin in Ameliorating Chronic Prostatitis/Chronic Pelvic Pain Syndrome: Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves [repositorio.insa.pt]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicological Profiling of Aloin A: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin A, a prominent anthraquinone (B42736) glycoside derived from the Aloe plant, has garnered significant interest for its diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount before clinical translation. This technical guide provides a comprehensive overview of the initial preclinical toxicological assessment of Aloin A, summarizing key findings from in vivo and in vitro studies. The information herein is intended to guide researchers and drug development professionals in their evaluation of Aloin A's safety profile.

Acute In Vivo Toxicity

An initial assessment of acute toxicity is a critical first step in the safety evaluation of a new compound. Studies in murine models provide valuable preliminary data on potential lethal doses and observable toxic effects.

Experimental Protocol: Acute Oral Toxicity in Mice

Objective: To determine the acute oral toxicity of Aloin A in mice, including the median lethal dose (LD50) and observation of any toxic symptoms.

Methodology:

-

Test Animals: Male white mice (Mus musculus).

-

Grouping: Animals were divided into a control group and multiple treatment groups. A preliminary test with a small number of animals (n=5) was conducted to determine the dose range for the main study. The main study included a control group and two treatment groups (n=9 per group):

-

Control Group: Vehicle (e.g., distilled water).

-

Treatment Group I: 2500 µg/kg body weight (BW) Aloin A.

-

Treatment Group II: 5000 µg/kg body weight (BW) Aloin A.

-

-

Administration: Aloin A was administered as a single oral dose (gavage).

-

Observation Period: Animals were observed for toxic symptoms and mortality continuously for the first 30 minutes and 24 hours after administration, and then daily for 14 days.[1]